1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Overview
Description
1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C14H15BrO and its molecular weight is 279.17 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, indicating its potential as a neuroprotective agent . Additionally, it has been observed to affect the expression of genes involved in inflammatory responses, further highlighting its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with MAO-B results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters in the brain . This mechanism is crucial for its potential use in treating conditions like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to provide neuroprotective benefits without significant adverse effects . High doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins, which determine its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with target biomolecules and subsequent biological effects.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)prop-2-ynyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c15-13-7-5-12(6-8-13)4-3-11-14(16)9-1-2-10-14/h5-8,16H,1-2,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVUOYILBPPYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#CC2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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